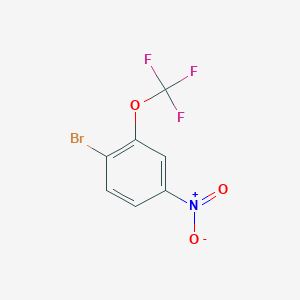![molecular formula C9H13NO4 B13919647 Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)
Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate is a complex organic compound that belongs to the family of azabicyclo compounds. These compounds are known for their unique bicyclic structures, which often exhibit interesting biological activities. The compound’s structure includes an ethyl ester group, a ketone, and an oxa-azabicyclo framework, making it a valuable target for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the precise control of stereochemistry, which is crucial for the biological activity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential for maximizing yield and purity.
化学反応の分析
Types of Reactions
Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-methylmorpholine N-oxide (NMO) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest for drug discovery and development.
Industry: The compound can be used in the synthesis of fine chemicals and specialty materials.
作用機序
The mechanism of action of ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific biological context, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.
類似化合物との比較
Similar Compounds
Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate: This compound has a similar structure but includes a methyl group, which can alter its biological activity and reactivity.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues: These compounds share the azabicyclo framework but differ in their ring sizes and functional groups, leading to different chemical and biological properties.
Uniqueness
Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
特性
分子式 |
C9H13NO4 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-2-13-7(11)9-4-3-6(5-9)14-8(12)10-9/h6H,2-5H2,1H3,(H,10,12) |
InChIキー |
MULNOAQVIFWGSV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CCC(C1)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


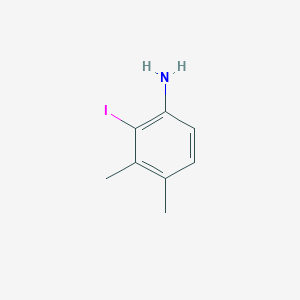
![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)
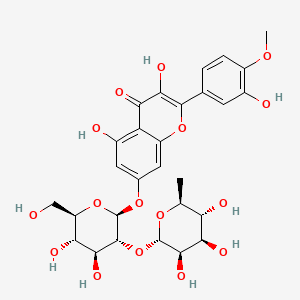


![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
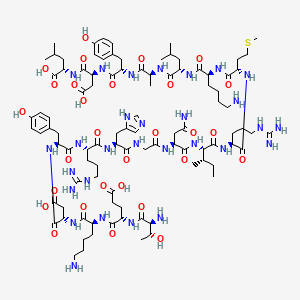
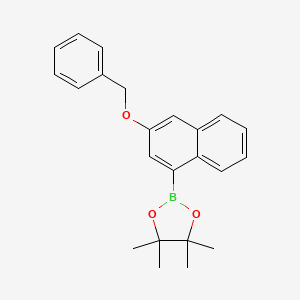
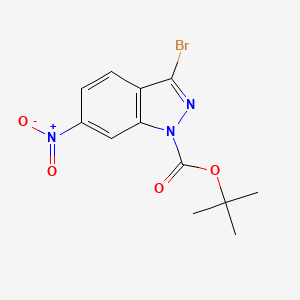


![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)
